![molecular formula C14H17FN4O4 B2803954 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034528-55-5](/img/structure/B2803954.png)
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound that has been widely used in scientific research applications. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Novel Oral Dihydropyrimidine Dehydrogenase Inhibitory Fluoropyrimidine
A significant body of research has focused on S-1, a novel oral dihydropyrimidine dehydrogenase (DPD) inhibitory fluoropyrimidine (DIF), which is based on a biochemical modulation of 5-fluorouracil (5-FU). S-1 contains tegafur (FT), alongside enzyme inhibitors, showing high 5-FU concentration in blood over extended periods. Clinical studies have demonstrated its efficacy in gastric cancer, with a promising survival benefit and tolerability profile, making it a candidate for the standard anticancer drug for gastric cancer (Maehara, 2003).
Pharmacogenetics and Metabolism
Research has delved into the pharmacogenetics of fluoropyrimidines, particularly the associations between treatment outcomes and germline polymorphisms in DPD, which breaks down 5-FU and its prodrugs. Identifying these genetic variations is crucial for personalizing treatment to prevent toxicities and enhance efficacy (Del Re et al., 2017).
Oxazolidinones as Antimicrobial Agents
The oxazolidinone class, including linezolid, showcases unique mechanisms for protein synthesis inhibition, displaying activity against resistant pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Their development emphasizes the potential for novel spectra of activity through further modification of the oxazolidinone nucleus (Diekema & Jones, 2000).
Antimetabolite Incorporation into DNA
Antimetabolites, resembling natural biochemicals, interfere with essential biochemical processes, offering insight into the structural and thermodynamic basis for anticancer activity. Studies demonstrate that misincorporation of antipyrimidines like 5-FU into DNA disrupts its structure and stability, affecting DNA replication and repair processes (Gmeiner, 2002).
Undetected Toxicity Risk in Pharmacogenetic Testing
The variability in DPD gene (DPYD) polymorphisms among patients receiving fluoropyrimidines like 5-FU indicates a significant risk of severe toxicity. Research suggests preemptive testing for DPD deficiency to personalize dosage and reduce toxicity risk, highlighting the importance of pharmacogenetic testing in clinical practice (Falvella et al., 2015).
properties
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGJVNZWDJUGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.